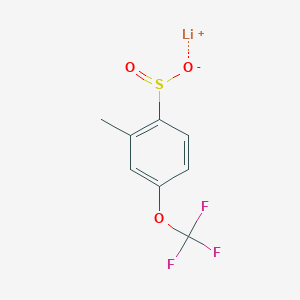
lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C8H7F3O3S.Li.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted benzene derivatives. These products can have diverse applications in various fields .
科学的研究の応用
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized benzene compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfinic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinic group can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Lithium 2-methylbenzenesulfinate: Similar structure but lacks the trifluoromethoxy group.
Lithium 4-(trifluoromethoxy)benzenesulfinate: Similar structure but lacks the methyl group.
Sodium 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is unique due to the presence of both the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity. The lithium ion can also affect the compound’s solubility and interaction with other molecules, making it distinct from similar compounds .
特性
IUPAC Name |
lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S.Li/c1-5-4-6(14-8(9,10)11)2-3-7(5)15(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDEIWVIRJXCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













